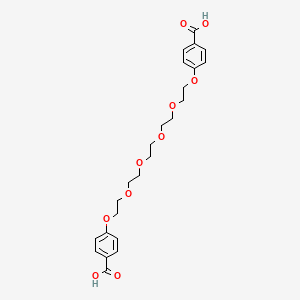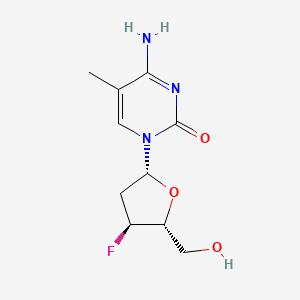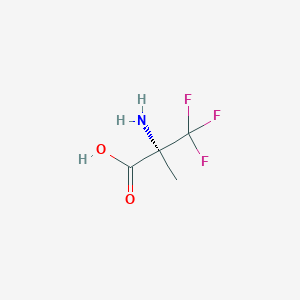
L-Alanine, 3,3,3-trifluoro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID typically involves the introduction of a trifluoromethyl group into an amino acid precursor. One common method is the reaction of 2-methylpropanoic acid with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID exerts its effects is primarily through its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- ®-2-amino-3,3,3-trifluoro-2-methylpropanoic acid
Comparison: Compared to other fluorinated amino acids, 2-AMINO-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring high specificity and stability .
Properties
Molecular Formula |
C4H6F3NO2 |
|---|---|
Molecular Weight |
157.09 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m1/s1 |
InChI Key |
JBQBFDPQDFDHEC-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


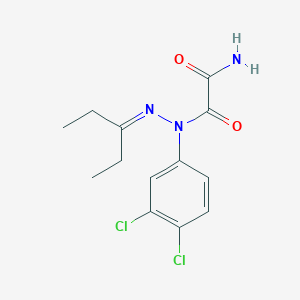
![Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12334659.png)
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
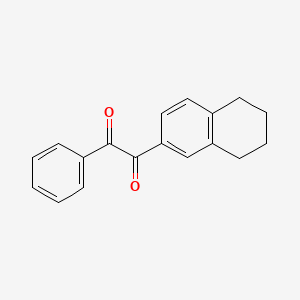
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
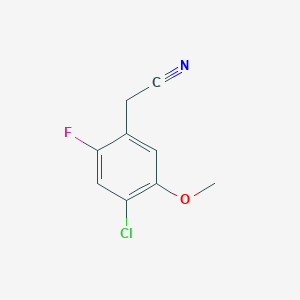
![(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione](/img/structure/B12334691.png)
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
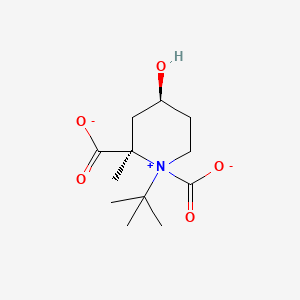
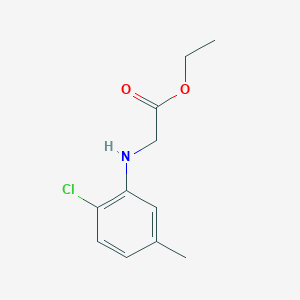
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)
